9-Azabicyclo[6.1.0]non-4-ene
Description
9-Azabicyclo[6.1.0]non-4-ene is a strained bicyclic compound featuring a nitrogen atom at the bridgehead position and a double bond at the 4-position. The compound’s synthesis often involves transition-metal-catalyzed cycloadditions or photochemical rearrangements, as demonstrated in studies involving iron carbonyl catalysts and mechanochemical activation . Its strained structure enables applications in polymer chemistry, where it is copolymerized with epoxy derivatives (e.g., 9-oxabicyclo[6.1.0]non-4-ene) to create mechanochemically responsive materials .
Properties
CAS No. |
45719-44-6 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
9-azabicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C8H13N/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-9H,3-6H2 |
InChI Key |
SXSZFJNHIAPIJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(N2)CCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[6.1.0]non-4-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable amine precursor using a strong base or acid catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
9-Azabicyclo[6.1.0]non-4-ene finds applications in various scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Azabicyclo[6.1.0]non-4-ene depends on the specific reaction or application. In chemical reactions, it often acts as a nucleophile or electrophile, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
9-Oxabicyclo[6.1.0]non-4-ene (Epoxy-COD)
- Structural Differences : Replaces the nitrogen bridgehead with oxygen.
- Mechanochemical Reactivity: Under single-molecule force spectroscopy (SMFS), epoxy-COD copolymerized with spiropyran (SP) derivatives shows force thresholds for isomerization at ~260 pN (SP1) and ~240 pN (SP2). Computational simulations suggest SP1 isomerizes more readily without force, but SP2 requires lower mechanochemical activation . Key Data:
| Property | 9-Azabicyclo[6.1.0]non-4-ene | 9-Oxabicyclo[6.1.0]non-4-ene |
|---|---|---|
| Bridgehead Atom | Nitrogen | Oxygen |
| Force Threshold (SP1) | N/A | ~260 pN |
| Force Threshold (SP2) | N/A | ~240 pN |
9-Azabicyclo[4.2.1]nonane Derivatives
- Structural Differences: Smaller bicyclic framework ([4.2.1] vs.
- Synthesis and Applications :
- Synthesized via cobalt- or chromium-catalyzed [6π + 2π] cycloadditions of N-substituted azepines .
- These derivatives are pharmacologically relevant, showing promise in treating neurological disorders (e.g., Parkinson’s, Alzheimer’s) due to their ability to modulate neurotransmitter systems .
- Key Data :
| Property | This compound | 9-Azabicyclo[4.2.1]nonane Derivatives |
|---|---|---|
| Ring System | [6.1.0] with double bond | [4.2.1], saturated |
| Pharmacological Role | Limited data | Neurological therapeutics |
9-Azabicyclo[3.3.1]nonane Derivatives
- Structural Differences : Tricyclic system with a [3.3.1] framework and variable substituents.
- Applications: Derivatives like 9-methyl-9-azanoradamantane are synthesized via C-H insertion reactions and serve as intermediates for bioactive molecules, including renin inhibitors . Key Data:
| Property | This compound | 9-Azabicyclo[3.3.1]nonane Derivatives |
|---|---|---|
| Structure | Bicyclic, strained | Tricyclic, rigid |
| Key Application | Polymer chemistry | Pharmaceutical intermediates |
9-Azabicyclo[6.1.0]nonane (Saturated Analog)
- Structural Differences : Fully saturated bicyclic system.
- Commercial Relevance: Industrial-grade 9-azabicyclo[6.1.0]nonane is produced with 99% purity for use in pharmaceuticals, agrochemicals, and materials science. Its synthesis involves dichlorobicyclo precursors and iron carbonyl catalysts . Key Data:
| Property | This compound | 9-Azabicyclo[6.1.0]nonane |
|---|---|---|
| Double Bond | Present at C4 | Absent |
| Industrial Use | Limited | Widespread (ISO/REACH) |
Research Findings and Trends
- Mechanochemical Activation: this compound derivatives exhibit higher force thresholds (~10% higher than epoxy-COD analogs) in SMFS experiments, suggesting greater stability under stress .
- Biological Activity: While 9-azabicyclo[4.2.1]nonane derivatives dominate neurological drug discovery, 9-azabicyclo[3.3.1]nonane systems are prioritized for cardiovascular applications (e.g., renin inhibition) .
- Synthetic Flexibility : Transition-metal catalysts (e.g., cobalt, chromium) enable precise control over bicyclic frameworks, but photochemical methods remain critical for azabicyclo[6.1.0] systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
